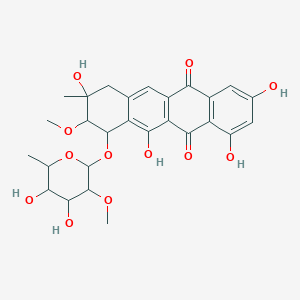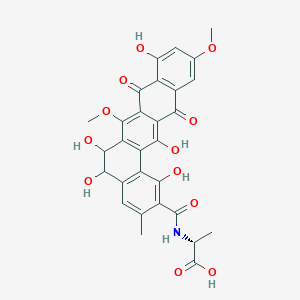![molecular formula C24H23Cl2N3O3 B236120 5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide is a pharmaceutical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in the development of cancer.
Effets Biochimiques Et Physiologiques
5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation and pain. It has also been shown to have anxiolytic (anti-anxiety) effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide in lab experiments include its potency and specificity in inhibiting certain enzymes and receptors. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Investigation of its potential use in combination with other drugs for cancer treatment.
3. Development of new derivatives of the compound with improved potency and specificity.
4. Investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Investigation of its potential use in veterinary medicine.
Conclusion:
In conclusion, 5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide is a pharmaceutical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its safety and efficacy in humans and to explore its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide involves the reaction of 2,3-dichloroaniline, 4-propionylpiperazine, and 2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions.
Applications De Recherche Scientifique
5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide has been studied extensively for its potential therapeutic applications. It has been shown to have activity against various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been investigated for its potential use in the treatment of inflammation, pain, and anxiety.
Propriétés
Nom du produit |
5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide |
|---|---|
Formule moléculaire |
C24H23Cl2N3O3 |
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
5-(2,3-dichlorophenyl)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H23Cl2N3O3/c1-2-22(30)29-14-12-28(13-15-29)19-9-4-3-8-18(19)27-24(31)21-11-10-20(32-21)16-6-5-7-17(25)23(16)26/h3-11H,2,12-15H2,1H3,(H,27,31) |
Clé InChI |
RGXUFQWMHQLOAL-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)